Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a trifluoromethyl group, an aminomethyl group, and a methyl ester group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is then subjected to esterification to form methyl isonicotinate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine are used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aminomethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)isonicotinate
- Methyl 2-(aminomethyl)isonicotinate
- Methyl 6-(trifluoromethyl)isonicotinate
Uniqueness
Methyl 2-(aminomethyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the aminomethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1393568-70-1 |
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Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8(15)5-2-6(4-13)14-7(3-5)9(10,11)12/h2-3H,4,13H2,1H3 |
InChI Key |
GYQHXQOWLNRHJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CN |
Origin of Product |
United States |
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